Cas no 14202-77-8 (Allyl Methanethiosulfonate)

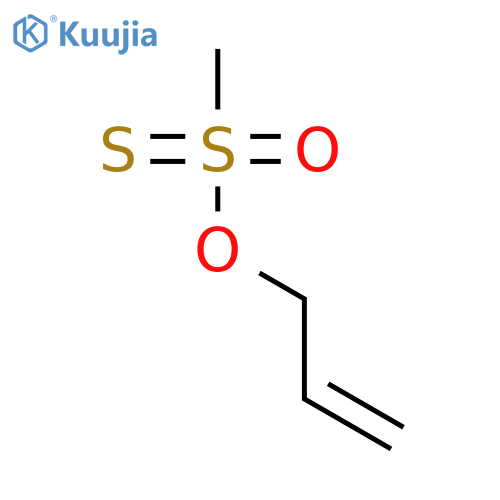

Allyl Methanethiosulfonate structure

商品名:Allyl Methanethiosulfonate

Allyl Methanethiosulfonate 化学的及び物理的性質

名前と識別子

-

- Allyl Methanethiosulfonate

- Methanesulfonothioicacid, S-2-propen-1-yl ester

- methanethiosulfonic acid S-allyl ester

- Methanthiosulfonsaeure-S-allylester

- S-Prop-2-en-1-yl methanethiosulphonate

- Thio-Methanesulfonic Acid S-Allyl Ester

- Allyl methanethiosulphonate, S-Prop-2-en-1-yl methanesulphonothioate

- Methanesulfonothioic Acid S-2-Propen-1-yl Ester

- J-007579

- Methanesulfonothioic acid, S-2-propen-1-yl ester

- 3-methylsulfonylsulfanylprop-1-ene

- 14202-77-8

- SCHEMBL4565340

- DB-231753

- Thio-methanesulfonic Acid S-Allyl Ester; Methanesulfonothioic Acid S-2-Propen-1-yl Ester;

- S-allyl methanesulfonothioate

-

- インチ: InChI=1S/C4H8O2S2/c1-3-4-6-8(2,5)7/h3H,1,4H2,2H3

- InChIKey: CTSLWEUGMCGQDZ-UHFFFAOYSA-N

- ほほえんだ: CS(=S)(OCC=C)=O

計算された属性

- せいみつぶんしりょう: 151.99700

- どういたいしつりょう: 151.99657184g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 67.8Ų

じっけんとくせい

- 色と性状: 透明無色液体

- 密度みつど: 1.221

- ゆうかいてん: NA

- ふってん: 271.4 °C at 760 mmHg

- フラッシュポイント: 117.9 °C

- PSA: 67.82000

- LogP: 1.94600

Allyl Methanethiosulfonate セキュリティ情報

Allyl Methanethiosulfonate 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Allyl Methanethiosulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A275446-1g |

Allyl methanethiosulfonate |

14202-77-8 | 1g |

¥10,170.00 | 2021-05-26 | ||

| TRC | A558500-100mg |

Allyl Methanethiosulfonate |

14202-77-8 | 100mg |

$ 173.00 | 2023-09-09 | ||

| TRC | A558500-500mg |

Allyl Methanethiosulfonate |

14202-77-8 | 500mg |

$ 747.00 | 2023-04-19 | ||

| TRC | A558500-1g |

Allyl Methanethiosulfonate |

14202-77-8 | 1g |

$ 1355.00 | 2023-04-19 | ||

| TRC | A558500-250mg |

Allyl Methanethiosulfonate |

14202-77-8 | 250mg |

$ 397.00 | 2023-04-19 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A275446-100mg |

Allyl methanethiosulfonate |

14202-77-8 | 100mg |

¥1,290.00 | 2021-05-26 | ||

| TRC | A558500-50mg |

Allyl Methanethiosulfonate |

14202-77-8 | 50mg |

$ 115.00 | 2023-04-19 | ||

| A2B Chem LLC | AA69231-100mg |

Methanesulfonothioic acid, S-2-propen-1-yl ester |

14202-77-8 | 100mg |

$725.00 | 2024-04-20 |

Allyl Methanethiosulfonate 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Yifan Zhao,Yin Lian,Huifeng Tan Phys. Chem. Chem. Phys., 2019,21, 11748-11754

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

14202-77-8 (Allyl Methanethiosulfonate) 関連製品

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量